molecular formula C50H83F3N16O16 B12423960 Influenza NP (147-155) (TFA)

Influenza NP (147-155) (TFA)

Cat. No.: B12423960
M. Wt: 1221.3 g/mol
InChI Key: VQLHCJHAMBETDG-WBXRSTPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Influenza NP (147-155) (TFA) is a peptide derived from the nucleoprotein of the influenza virus. This peptide is recognized as a Kd-restricted epitope, which means it is a specific sequence of amino acids that is recognized by the immune system. The sequence of this peptide is Thr-Tyr-Gln-Arg-Thr-Arg-Ala-Leu-Val. It is used primarily in scientific research to study immune responses to influenza infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Influenza NP (147-155) (TFA) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

    Activation of Amino Acids: Each amino acid is activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Coupling: The activated amino acid is coupled to the resin-bound peptide chain.

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a TFA-based cleavage cocktail.

Industrial Production Methods: Industrial production of peptides like Influenza NP (147-155) (TFA) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and amino acid analysis .

Chemical Reactions Analysis

Types of Reactions: Influenza NP (147-155) (TFA) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis during synthesis.

Major Products: The major products formed from these reactions are modified peptides with altered properties, which can be used to study structure-function relationships .

Scientific Research Applications

Influenza NP (147-155) (TFA) has several applications in scientific research:

    Immunology: It is used to study T-cell responses to influenza infections. The peptide is recognized by cytotoxic T lymphocytes, making it useful for vaccine development and immunotherapy research.

    Virology: Researchers use this peptide to understand the mechanisms of viral replication and immune evasion.

    Drug Development: It serves as a model peptide for developing antiviral drugs targeting the nucleoprotein of the influenza virus.

    Diagnostics: The peptide can be used in assays to detect influenza-specific immune responses in clinical samples

Mechanism of Action

The mechanism of action of Influenza NP (147-155) (TFA) involves its recognition by the immune system. The peptide is presented on the surface of infected cells by major histocompatibility complex (MHC) class I molecules. Cytotoxic T lymphocytes recognize this complex and initiate an immune response to eliminate the infected cells. The peptide’s interaction with MHC class I molecules and T-cell receptors is crucial for its immunogenicity .

Comparison with Similar Compounds

    Influenza NP (147-155): The non-TFA version of the peptide.

    Other Influenza Nucleoprotein Epitopes: Peptides derived from different regions of the influenza nucleoprotein.

Comparison: Influenza NP (147-155) (TFA) is unique due to its specific sequence and the presence of TFA, which can influence its solubility and stability. Compared to other nucleoprotein epitopes, it has a distinct immunogenic profile, making it particularly useful for studying specific T-cell responses .

Properties

Molecular Formula

C50H83F3N16O16

Molecular Weight

1221.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C48H82N16O14.C2HF3O2/c1-22(2)20-32(43(74)63-36(23(3)4)46(77)78)61-38(69)24(5)57-39(70)29(10-8-18-55-47(51)52)60-45(76)37(26(7)66)64-41(72)30(11-9-19-56-48(53)54)58-40(71)31(16-17-34(49)68)59-42(73)33(62-44(75)35(50)25(6)65)21-27-12-14-28(67)15-13-27;3-2(4,5)1(6)7/h12-15,22-26,29-33,35-37,65-67H,8-11,16-21,50H2,1-7H3,(H2,49,68)(H,57,70)(H,58,71)(H,59,73)(H,60,76)(H,61,69)(H,62,75)(H,63,74)(H,64,72)(H,77,78)(H4,51,52,55)(H4,53,54,56);(H,6,7)/t24-,25+,26+,29-,30-,31-,32-,33-,35-,36-,37-;/m0./s1

InChI Key

VQLHCJHAMBETDG-WBXRSTPVSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)N)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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